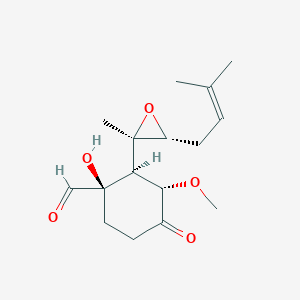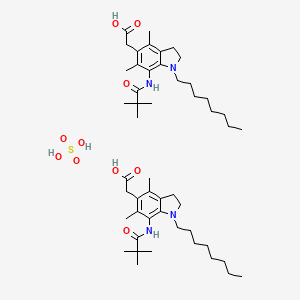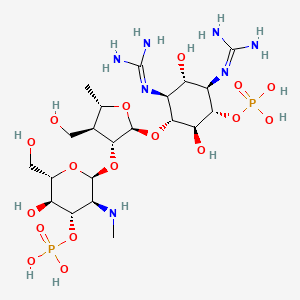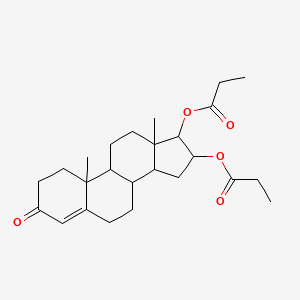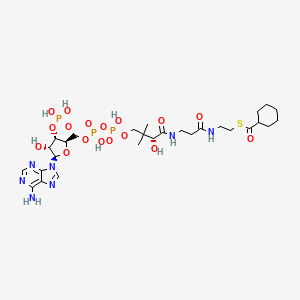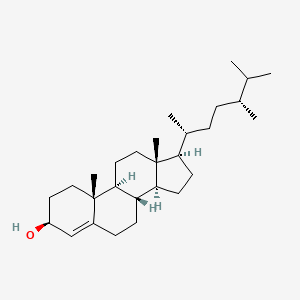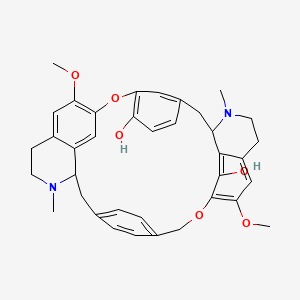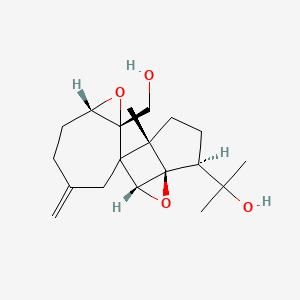
Stolonidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stolonidiol is a natural product found in Clavularia and Clavularia koellikeri with data available.
Aplicaciones Científicas De Investigación
Activation of Choline Acetyltransferase
Stolonidiol, a marine natural product, has been demonstrated to potentiate the activity of choline acetyltransferase (ChAT), an enzyme crucial for the production of the neurotransmitter acetylcholine. This effect is mediated by the activation of protein kinase C (PKC), leading to an increase in ChAT activity. This mechanism suggests this compound's potential as a neurotrophic factor-like agent for the cholinergic nervous system (Mason et al., 2017).
Structural and Chemical Analysis
This compound's synthesis and structure-activity relationships have been extensively studied. The chemical synthesis of this compound from (R)-(+)-limonene and l-ascorbic acid, along with the importance of its exo-methylene and epoxide groups for ChAT-inducing activity, have been reported. These studies contribute to understanding this compound's chemical properties and potential for therapeutic applications (Yabe et al., 2000); (Miyaoka et al., 2001).
Cytotoxic Activities
This compound has shown strong cytotoxic activity, particularly in marine-derived compounds from the Japanese soft coral Clavularia sp. This finding is significant for exploring this compound's potential in cancer treatment and understanding its mechanism of action in cell toxicity (Mori et al., 1987).
Synthetic Methodologies
Advanced synthetic methodologies for this compound have been developed, including approaches involving spirocyclisation using SmI2 and various cyclization techniques. These methodologies are crucial for creating this compound in laboratory settings, enabling further pharmacological research (Sloan et al., 2007).
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-[(1R,3R,5S,7S,13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15-,16+,18+,19-,20-/m0/s1 |
Clave InChI |
AIGZUIVVXKXMDB-WZLKLWACSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@]13[C@H](O3)C[C@@]4([C@@H](O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES canónico |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
Sinónimos |
stolonidiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)
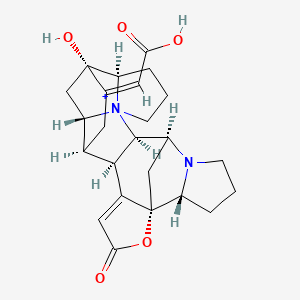
![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)
